molecular formula C18H29N3O2 B8536126 Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate

Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate

Cat. No. B8536126
M. Wt: 319.4 g/mol
InChI Key: FLFARFJZMXUALY-UHFFFAOYSA-N
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Patent
US07834000B2

Procedure details

To a solution of tert-butyl 4-(2-aminophenethylamino)piperidine-1-carboxylate (6.9 g, 30 mmol) in DMF (110 ml) was added CDI (4.86 g, 30 mmol) in portions followed by stirring the reaction mixture at RT for 2 h. The reaction mixture was diluted with water and extracted with EtOAc. The organics were combined, washed with water, brine, and evaporated to dryness to give the desired product. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=346; tR=3.24.
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:23]=[CH:22][CH:21]=[CH:20][C:3]=1[CH2:4][CH2:5][NH:6][CH:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1.C1N=CN([C:29](N2C=NC=C2)=[O:30])C=1>CN(C=O)C.O>[O:30]=[C:29]1[NH:1][C:2]2[CH:23]=[CH:22][CH:21]=[CH:20][C:3]=2[CH2:4][CH2:5][N:6]1[CH:7]1[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:17])[CH3:18])=[O:14])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
NC1=C(CCNC2CCN(CC2)C(=O)OC(C)(C)C)C=CC=C1
Name
Quantity
4.86 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
110 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring the reaction mixture at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with water, brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1N(CCC2=C(N1)C=CC=C2)C2CCN(CC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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